molecular formula C11H12FNO B8552151 3-(4-Fluorobenzyl)pyrrolidin-2-one

3-(4-Fluorobenzyl)pyrrolidin-2-one

Cat. No. B8552151
M. Wt: 193.22 g/mol
InChI Key: VWOOEYUDPBJBFD-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorobenzyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorobenzyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C11H12FNO/c12-10-3-1-8(2-4-10)7-9-5-6-13-11(9)14/h1-4,9H,5-7H2,(H,13,14)

InChI Key

VWOOEYUDPBJBFD-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of potassium tert-butoxide (2.00 g, 18.0 mmol) in anhydrous tetrahydrofuran (40 mL) was added a mixture of 1-(2,2,2-trifluoroacetyl)-pyrrolidin-2-one (2.12 g, 12.0 mmol) and 4-fluorobenzaldehyde (1.24 mL, 12.0 mmol) in anhydrous tetrahydrofuran (5 mL) dropwise at 0° C. The reaction mixture was stirred at ambient temperature for 2 hours, then refluxed for 1 hour and concentrated in vacuo. Water (150 mL) was added to the residue. The white solid precipitated was filtered and re-dissolved in ethyl acetate (50 mL) and then hydrogenated in the presence of catalytic amount of palladium on carbon (20% w/w) at ambient temperature and atmospheric pressure for 3 hours. The reaction mixture was filtered through a bed of celite. The filtrate was concentrated in vacuo and the residue was purified by column chromatography (ethyl acetate) to afford the title compound as a white solid (0.72 g, 35%): 1H NMR (300 MHz, CDCl3) δ 7.20-7.09 (m, 2H), 7.00-6.90 (m, 2H), 6.42 (s, 1H), 3.31-3.07 (m, 3H), 2.71-2.54 (m, 2H), 2.19-2.03 (m, 1H), 1.89-1.69 (m, 1H); MS (ES+) m/z 194.1 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step Two
Quantity
1.24 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
35%

Synthesis routes and methods II

Procedure details

This example describes the preparation of I where n=1 and R1=p-fluorophenyl. In a nitrogen-filled glove box, a Fisher-Porter tube was charged with iridium catalyst prepared as in Example 1 (10 mg, 0.012 mmol) and 3-(p-fluorobenzylidene)-2-pyrrolidinone (250 mg, 1.3 mmol). Methanol (3 mL) and dichloromethane (3 mL) were added and the system was flushed 4 times with hydrogen and pressured to 60 psi (0.5 MPa) H2. After 18 h the reaction mixture was filtered through a short pad of silica. The solvent was removed at reduced pressure to afford 3-p-fluorobenzyl-2-pyrrolidinone (250 mg, 100%) as a white crystalline solid. Chiral HPLC analysis (Chiralpak OD, 95% heptane, 4.9% isopropanol, 0.05% trifluoroacetic acid, 0.05% n-hexylamine, 40° C.) indicated that conversion was 100% and the enantiomeric excess was 88%. 19F NMR δ −117.39; 13C NMR δ 26.92, 35.90, 40.44, 42.88, 115.44 (d, J=21 Hz), 130.58, 135.21, 161.77 (d, J=241 Hz), 179.72; 1H NMR: δ 1.83 (m, 1H), 2.15 (m, 1H), 2.66 (m, 2H), 3.11-3.32 (m. 3H), 6.47 (br s, 1H), 7.00 (m, 2H), 7.15 (m, 2H).
[Compound]
Name
Example 1
Quantity
10 mg
Type
reactant
Reaction Step One
Name
3-(p-fluorobenzylidene)-2-pyrrolidinone
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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